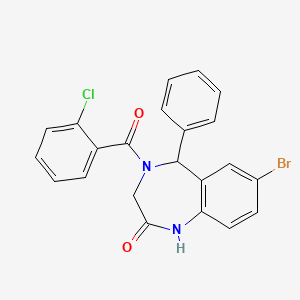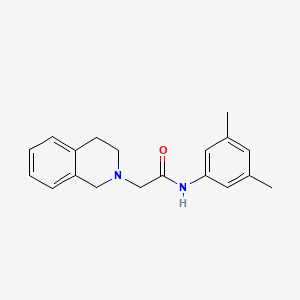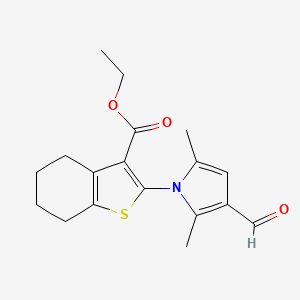
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
作用机制
The exact mechanism of action of N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In cancer cells, N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In the brain, N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the reuptake of dopamine, a neurotransmitter involved in reward and motivation.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In the brain, N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to increase the levels of dopamine, leading to increased motivation and reward-seeking behavior. In the immune system, N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to modulate the activity of immune cells, leading to a more balanced immune response.
实验室实验的优点和局限性
One advantage of using N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, making it a useful tool for investigating the role of these targets in various biological processes. However, one limitation of using N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of more efficient synthesis methods for N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide, which could increase its availability for research purposes. Another area of interest is the investigation of N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide's potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide and its potential applications in various scientific research fields.
合成方法
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized through a multistep process starting with the reaction of benzaldehyde with benzyl chloride to form benzylidenebenzyl chloride. This intermediate is then reacted with thioanisole in the presence of a base to produce N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide. The yield of this synthesis method is typically around 60-70%.
科学研究应用
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential use as a tool to investigate the role of dopamine in the brain. In immunology, N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-benzhydryl-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NOS/c29-27(26(23-17-9-3-10-18-23)30-24-19-11-4-12-20-24)28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBVDUDYHNOSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4932552.png)
![2-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4932564.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4932584.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)

![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)

![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)
